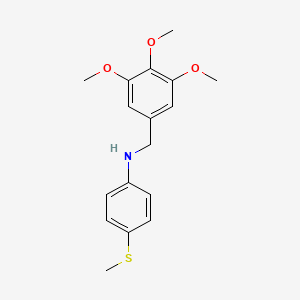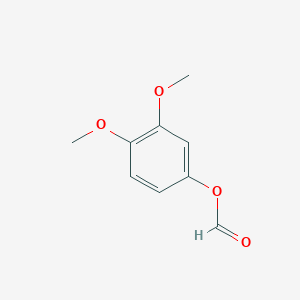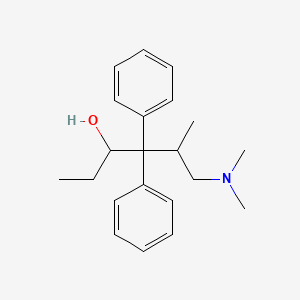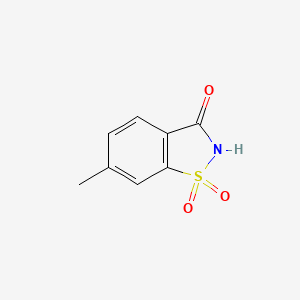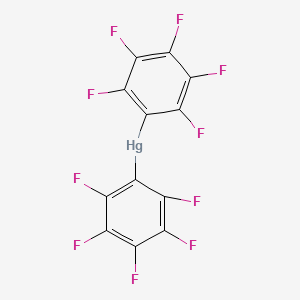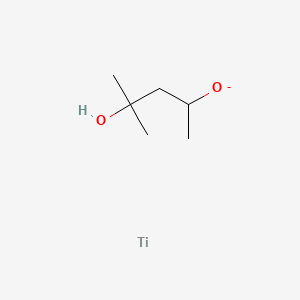
Titanium(4+) 2-methylpentane-2,4-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is a chemical compound that combines the properties of 2,4-pentanediol and titanium. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt typically involves the reaction of 2,4-pentanediol with a titanium(4+) source. One common method is the reaction of 2,4-pentanediol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2,4-Pentanediol+TiCl4→2,4-Pentanediol, 2-methyl-, titanium(4+) salt+HCl
Industrial Production Methods
In industrial settings, the production of 2,4-pentanediol, 2-methyl-, titanium(4+) salt involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanediol, 2-methyl-, titanium(4+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other titanium-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,4-pentanediol, 2-methyl-, titanium(4+) salt include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 2,4-pentanediol, 2-methyl-, titanium(4+) salt depend on the specific reaction conditions. For example, oxidation reactions may produce titanium dioxide (TiO2) and other oxidized species, while reduction reactions may yield titanium(3+) compounds.
Applications De Recherche Scientifique
2,4-Pentanediol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mécanisme D'action
The mechanism by which 2,4-pentanediol, 2-methyl-, titanium(4+) salt exerts its effects involves its interaction with molecular targets and pathways. The titanium(4+) ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability allows the compound to participate in catalytic processes and other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanediol: A related compound with similar chemical properties but without the titanium component.
Titanium Tetrachloride (TiCl4): A precursor used in the synthesis of 2,4-pentanediol, 2-methyl-, titanium(4+) salt.
Hexylene Glycol: Another diol with similar structural features but different reactivity.
Uniqueness
2,4-Pentanediol, 2-methyl-, titanium(4+) salt is unique due to its combination of diol and titanium properties. This combination imparts distinct reactivity and stability, making it valuable in applications where both organic and inorganic characteristics are desired.
Propriétés
Numéro CAS |
41994-80-3 |
|---|---|
Formule moléculaire |
C6H13O2Ti- |
Poids moléculaire |
165.03 g/mol |
Nom IUPAC |
4-hydroxy-4-methylpentan-2-olate;titanium |
InChI |
InChI=1S/C6H13O2.Ti/c1-5(7)4-6(2,3)8;/h5,8H,4H2,1-3H3;/q-1; |
Clé InChI |
METRUZNSUFTBGE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)O)[O-].[Ti] |
Numéros CAS associés |
107-41-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


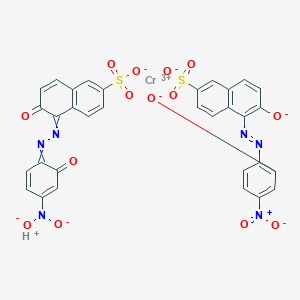
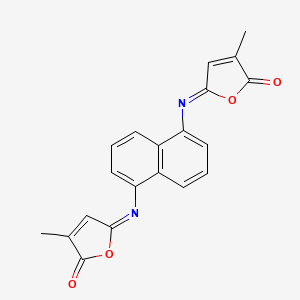
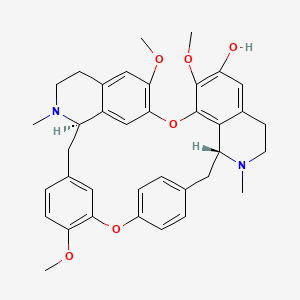
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
